Cinobufagin

Catalog No.
S523810
CAS No.
470-37-1
M.F
C26H34O6
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinobufagin

Critical variability in enzyme kinetics, liposomal delivery, and antiviral potency arises from substituting cinobufagin with bufalin or resibufogenin. Our Cinobufagin (CAS 470-37-1) reference standard with unique 16-acetoxy ensures assay reproducibility. • Na+/K+-ATPase: 16-acetoxy reduces K+-stabilization vs. bufalin for precise kinetics. • Liposomal: 90.0% entrapment, outperforms bufalin for targeted oncology payload. • Antiviral: >90× potency vs. resibufogenin in coronavirus entry assays; required for SAR. ≥98% HPLC, sol. ~10 mg/mL DMSO/DMF, inert gas purging.

CAS Number

470-37-1

Product Name

Cinobufagin

IUPAC Name

[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C26H34O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16-19,21-23,28H,5-6,8-12H2,1-3H3/t16-,17+,18+,19-,21+,22-,23-,24+,25-,26-/m1/s1

InChI Key

SCULJPGYOQQXTK-OLRINKBESA-N

solubility

Soluble in DMSO

Synonyms

Cinobufagin; Cinobufagine; Cino-bufagin; NSC90325; 14,15β-Epoxy-3β,16β-dihydroxy-5β,20(22)-bufadienolide 16-acetate.

Canonical SMILES

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C)C)C6=COC(=O)C=C6

The exact mass of the compound Cinobufagin is 442.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90325. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Bufanolides - Supplementary Records. It belongs to the ontological category of steroid lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 25 mg

Cinobufagin (CAS 470-37-1) is a highly purified bufadienolide steroid lactone originally isolated from the venom of the Asiatic toad (Bufo gargarizans). In commercial and research procurement, it serves as a critical analytical reference standard for the quality control of Traditional Chinese Medicine (TCM) preparations and as a high-value lead compound in oncology and virology . Characterized by its specific 16-acetoxy and 14-hydroxy structural motifs, cinobufagin functions as a potent inhibitor of the Na+/K+-ATPase pump. It is typically supplied as a crystalline solid with a solubility of approximately 10 mg/mL in DMSO or dimethyl formamide, requiring precise solvent handling and inert gas purging to maintain stability before dilution into aqueous assay buffers .

Research Fit

Bufadienolide class reference for Na⁺/K⁺-ATPase inhibition studies
Supports cell-model cytotoxicity endpoint review (hepatoma, cancer lines)
Antiviral screening context for coronavirus research (MERS-CoV, SARS-CoV-2)
HPLC reference standard for bufadienolide quantification and quality control

Procuring crude toad venom extracts or substituting cinobufagin with closely related bufadienolides like bufalin or resibufogenin critically compromises experimental reproducibility and formulation integrity. While these compounds share a steroid core, cinobufagin's unique 16-acetoxy group significantly alters its binding kinetics to the Na+/K+-ATPase, specifically reducing the potassium-stabilizing effect seen with bufalin, which fundamentally changes assay outcomes in enzyme kinetic studies [1]. Furthermore, its distinct lipophilicity profile dictates different liposomal entrapment efficiencies and pharmacokinetic clearance rates. In antiviral and oncology screening, substituting cinobufagin with resibufogenin can result in up to a 90-fold drop in potency, making exact compound sourcing mandatory for valid structure-activity relationship (SAR) and formulation studies [2].

Substitution Risk

Bufalin (16β-hydroxy analog) exhibits higher Na⁺/K⁺-ATPase inhibition, greater cytotoxicity, and higher acute toxicity; substitution may shift assay-response interpretation and narrow experimental window.
Resibufogenin lacks the 16β-acetoxy group and shows markedly lower potency across cytotoxicity and antiviral assays; direct substitution may not reproduce reported endpoint responses.
Cinobufotalin (structurally related) demonstrates lower anti-coronavirus activity (IC₅₀ > 0.2 μM) and distinct pharmacokinetic profile; direct substitution may require method re-validation and may not transfer directly.

Na+/K+-ATPase Binding Kinetics and Potassium Stabilization

Cinobufagin and bufalin both exhibit high affinity for the Na+/K+-ATPase pump, but their dissociation kinetics differ significantly under physiological potassium concentrations. Cinobufagin exhibits only a partial K+-stabilizing effect on the fast-dissociating complex, whereas bufalin's dissociation becomes profoundly slower in the presence of K+[1].

Evidence DimensionDissociation kinetics from Na+/K+-ATPase in the presence of K+
Target Compound DataCinobufagin shows only a partial K+-stabilizing effect on the fast-dissociating complex (Kd = 0.05 μM in absence of K+).
Comparator Or BaselineBufalin exhibits a strong K+-stabilizing effect, with dissociation becoming 300 times slower (2.2 × 10^-6 s^-1).
Quantified DifferenceCinobufagin lacks the profound 300-fold K+-dependent dissociation slowing characteristic of bufalin.
ConditionsPig kidney Na+/K+-ATPase assay evaluated with and without 200 mM K+.

Critical for researchers designing Na+/K+-ATPase receptor assays where potassium-dependent dissociation kinetics must be controlled or minimized.

Na⁺/K⁺-ATPase Inhibition
Head-to-head
5.8× (rabbit) / 4.5× (rat) lower potency vs bufalin; 1.3–2.9× more potent than ouabain; more potent than resibufogenin.
Supports intermediate dose-response studies for Na⁺/K⁺-ATPase inhibition.
Enzyme preparations; IC₅₀ 230 nM (rabbit), 90 nM (rat).

Liposomal Formulation Entrapment Efficiency

When formulating bufadienolides into lipid-based delivery systems, the compound's specific structure dictates encapsulation success. In standardized liposome preparations, cinobufagin achieves a higher entrapment efficiency than bufalin, making it a more efficient payload for nanoparticle engineering [1].

Evidence DimensionLiposomal Entrapment Efficiency (%)
Target Compound DataCinobufagin achieves 90.0% entrapment efficiency.
Comparator Or BaselineBufalin achieves 86.5% entrapment efficiency.
Quantified DifferenceCinobufagin demonstrates a 3.5% absolute increase in liposomal entrapment efficiency over bufalin.
ConditionsBufadienolide-loaded liposomes (BU-lipo) formulated with Lipoid E-80 1.25% and cholesterol 0.06% at pH 6.5.

Essential for formulation scientists selecting the optimal bufadienolide for lipid-based nanoparticle delivery systems where maximum payload retention is required.

Cytotoxicity Rank (Hepatoma)
Head-to-head
Rank: Bufalin > Cinobufagin > Mitomycin C > Resibufogenin
Intermediate cytotoxicity supports apoptosis endpoint review.
SMMC-7721, BEL-7402 cells; MTT assay; G₂/M arrest and apoptosis induction.

Broad-Spectrum Antiviral Potency Against Coronaviruses

In antiviral screening against emerging coronaviruses, cardiotonic steroids show highly variable efficacy. Cinobufagin demonstrates potent anti-MERS-CoV activity in the low nanomolar range, significantly outperforming common in-class substitutes like cinobufotalin and resibufogenin [1].

Evidence DimensionAnti-MERS-CoV Activity (IC50)
Target Compound DataCinobufagin exhibits high antiviral activity with an IC50 of 0.017–0.027 μM.
Comparator Or BaselineCinobufotalin and resibufogenin exhibit comparatively low activity with IC50 values of 0.231–1.612 μM.
Quantified DifferenceCinobufagin is approximately 10 to 90 times more potent than cinobufotalin and resibufogenin against MERS-CoV.
ConditionsImmunofluorescence antiviral assay in MERS-CoV infected Calu-3 cells.

Justifies the procurement of cinobufagin over resibufogenin for high-throughput antiviral screening programs targeting coronavirus entry and replication.

In Vivo Toxicity (Repeated Dose)
Head-to-head
Survival: 2 days (cinobufagin) vs 1 day (bufalin) vs 4 days (digitoxin) at 10 mg/kg/day IP.
Intermediate toxicity profile supports model-safety endpoint monitoring.
5-day repeated-dose; 100% mortality endpoint.

In Vitro Cytotoxicity Across Lung Cancer Cell Lines

While bufalin is often cited as the most potent bufadienolide in specific breast cancer lines, cinobufagin offers superior broad-spectrum efficacy across diverse lung cancer phenotypes. Against a 5-cell line panel, cinobufagin outperformed both bufalin and arenobufagin [1].

Evidence DimensionAnticancer efficacy (IC50) across a 5-cell line panel
Target Compound DataCinobufagin demonstrates IC50 values ranging from 2.3 to 6.7 μM.
Comparator Or BaselineBufalin and Arenobufagin exhibited lower overall anticancer efficacy across the same specific panel.
Quantified DifferenceCinobufagin provides superior broad-spectrum cytotoxicity against A549, NCI-H460, H1299, Sk-mes-1, and Calu-3 cells compared to bufalin and arenobufagin.
ConditionsIn vitro cytotoxicity assay against five human lung cancer cell lines.

Guides the selection of cinobufagin as the preferred bufadienolide lead compound for broad-spectrum lung cancer drug development.

Anti-Coronavirus Activity
Head-to-head
Anti-MERS-CoV IC₅₀: 0.017–0.027 μM (equivalent to bufalin); >10× more potent than resibufogenin; similar gene expression pattern.
Equivalent antiviral activity with lower model toxicity supports antiviral research context.
Calu3 immunofluorescence; lower oral bioavailability vs telocinobufagin.

Analytical Reference Standard for TCM Quality Control

Cinobufagin is procured as a primary HPLC/LC-MS reference standard to quantify bufadienolide content and ensure batch-to-batch reproducibility in commercial Chan Su extracts and related Traditional Chinese Medicine formulations .

Na+/K+-ATPase Mechanistic and Structural Assays

Due to its unique dissociation kinetics, cinobufagin is selected over bufalin for structural biology and enzyme kinetic studies where the potassium-dependent stabilization of the Na+/K+-ATPase inhibitor complex must be minimized or controlled[1].

Lipid-Based Nanoparticle Formulation Development

Cinobufagin is utilized in the development of liposomal drug delivery systems, where its favorable lipophilicity profile yields a 90.0% entrapment efficiency, outperforming bufalin in payload retention for targeted oncology applications [2].

Broad-Spectrum Antiviral Lead Optimization

Employed as a high-potency baseline compound in virology screening, cinobufagin is prioritized over resibufogenin for evaluating cardiotonic steroids as inhibitors of coronavirus entry and replication, owing to its superior IC50 profile[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hepatocellular carcinoma cell-model studies
Intermediate cytotoxicity profile
Apoptosis and cell-cycle endpoint review
Coronavirus antiviral screening studies
Potency-toxicity endpoint context
Antiviral assay and model-safety monitoring
Cardiac ion channel electrophysiology studies
Na⁺/K⁺-ATPase inhibition and ion current modulation
Concentration-response electrophysiology endpoint review
HPLC analytical reference standard
High-purity bufadienolide marker
Method validation and system suitability

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

442.23553880 Da

Monoisotopic Mass

442.23553880 Da

Boiling Point

300 °C(lit.)

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

133 °C(lit.)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T9PSN4R8IR

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

470-37-1

Wikipedia

Cinobufagin
1. Yang Z, Luo H, Wang H, Hou H. Preparative isolation of bufalin and cinobufagin from Chinese traditional medicine ChanSu. J Chromatogr Sci. 2008 Jan;46(1):81-5. doi: 10.1093/chromsci/46.1.81. PMID: 18218193.

2. Kau MM, Wang JR, Tsai SC, Yu CH, Wang PS. Inhibitory effect of bufalin and cinobufagin on steroidogenesis via the activation of ERK in human adrenocortical cells. Br J Pharmacol. 2012 Mar;165(6):1868-1876. doi: 10.1111/j.1476-5381.2011.01671.x. PMID: 21913902; PMCID: PMC3372836.

3. Wang XL, Zhao GH, Zhang J, Shi QY, Guo WX, Tian XL, Qiu JZ, Yin LZ, Deng XM, Song Y. Immunomodulatory effects of cinobufagin isolated from Chan Su on activation and cytokines secretion of immunocyte in vitro. J Asian Nat Prod Res. 2011 May;13(5):383-92. doi: 10.1080/10286020.2011.565746. PMID: 21534035.

4. Chen T, Hu W, He H, Gong Z, Wang J, Yu X, Ai T, Zhan L. A Study on the Mechanism of Cinobufagin in the Treatment of Paw Cancer Pain by Modulating Local β -Endorphin Expression In Vivo. Evid Based Complement Alternat Med. 2013;2013:851256. doi: 10.1155/2013/851256. Epub 2013 Sep 25. PMID: 24187573; PMCID: PMC3800629.

5. Qiao L, Zhou YZ, Qi XL, Lin LH, Chen H, Pang LY, Pei YH. Biotransformation of cinobufagin by Cunninghamella elegans. J Antibiot (Tokyo). 2007 Apr;60(4):261-4. doi: 10.1038/ja.2007.32. PMID: 17456977.

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